5-Bromo-2-(4-methylpiperidin-1-yl)pyrimidine
Description
5-Bromo-2-(4-methylpiperidin-1-yl)pyrimidine is a pyrimidine derivative with a bromine atom at the 5-position and a 4-methylpiperidin-1-yl substituent at the 2-position. It serves as a critical intermediate in medicinal chemistry, particularly in anticancer drug development . Synthesized via a one-step aromatic nucleophilic substitution reaction, its crystal structure (orthorhombic system, space group P2$1$2$1$2$_1$, unit cell parameters a = 10.181 Å, b = 17.620 Å, c = 10.179 Å, Z = 4) exhibits a density of 1.478 g·cm$^{-3}$, with refinement residuals R = 0.0566 and wR = 0.1688 .
Properties
IUPAC Name |
5-bromo-2-(4-methylpiperidin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3/c1-8-2-4-14(5-3-8)10-12-6-9(11)7-13-10/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDMWWAUXIIAIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Bromo-2-(4-methylpiperidin-1-yl)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Despite limited specific research directly addressing its biological effects, the structural characteristics of this compound suggest several avenues for exploration.
Chemical Structure and Properties
The compound features a bromine atom at the 5-position of a pyrimidine ring, which is substituted with a 4-methylpiperidine moiety at the 2-position. Its molecular formula is and it has a molecular weight of approximately 242.12 g/mol. The presence of the bromine atom contributes to its electrophilic nature, allowing it to participate in nucleophilic substitution reactions, which can be pivotal in synthesizing various derivatives.
Biological Activity Overview
Pyrimidine derivatives, including this compound, are known for their diverse biological activities. Some key areas of interest include:
- Anticancer Properties : Preliminary studies indicate that compounds with similar structures may exhibit anticancer activity by inhibiting various cancer cell lines. The ability of pyrimidines to form hydrogen bonds enhances their interaction with biological targets, making them valuable in drug discovery.
- Mechanism of Action : While specific mechanisms for this compound remain unclear, it is hypothesized that it may bind selectively to protein targets involved in disease pathways. Techniques such as molecular docking and binding affinity studies are utilized to elucidate these interactions.
Comparative Analysis with Similar Compounds
The following table highlights some structurally similar compounds and their respective similarity indices:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 5-Bromo-2-(piperidin-1-yl)pyrimidine | 57356-64-6 | 0.98 |
| 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine | 4128158 | 0.96 |
| 5-Bromo-2-(pyrrolidin-1-yl)pyrimidine | 446286-61-9 | 0.94 |
| 1-(5-Bromopyrimidin-2-yl)piperidin-4-ol | 887425-47-0 | 0.89 |
| 2-(Azetidin-1-yl)-5-bromopyrimidine | 850349-22-3 | 0.88 |
These compounds illustrate the structural diversity within the pyrimidine class and how slight modifications can significantly impact biological activity and therapeutic potential.
Case Studies and Research Findings
Although comprehensive case studies specifically on this compound are scarce, related research on pyrimidine derivatives indicates promising results:
- Anticancer Activity : Research on other pyrimidine derivatives has shown their ability to induce apoptosis in various cancer cell lines, such as A549 (lung cancer) and HCT116 (colon cancer). These studies often utilize flow cytometry analysis to assess pro-apoptotic effects and cell cycle arrest mechanisms .
- Binding Affinity Studies : Molecular docking simulations have been employed to predict the binding affinities of similar compounds to target proteins involved in cancer pathways, suggesting that modifications in structure can lead to enhanced therapeutic efficacy .
- Potential Applications : The compound's unique structural features may allow it to serve as an intermediate in synthesizing pharmaceutical agents targeting diseases like cancer and infections, although specific applications remain under investigation.
Scientific Research Applications
Chemical Properties and Reactivity
The chemical structure of 5-bromo-2-(4-methylpiperidin-1-yl)pyrimidine allows it to participate in several types of reactions:
- Nucleophilic Substitution Reactions : The bromine atom can be substituted by nucleophiles such as amines or alcohols, leading to the formation of various derivatives.
- Coupling Reactions : It can undergo coupling reactions, including Suzuki and Buchwald-Hartwig reactions, which are essential for synthesizing complex organic molecules .
Table 1: Summary of Chemical Reactions
| Reaction Type | Description | Key Reagents |
|---|---|---|
| Nucleophilic Substitution | Substitution of bromine with nucleophiles | Amines, alcohols |
| Suzuki Coupling | Formation of biaryl compounds | Palladium catalysts, boronic acids |
| Buchwald-Hartwig Coupling | Formation of carbon-carbon bonds | Palladium catalysts |
Biological Activities
Research indicates that this compound exhibits a broad spectrum of biological activities, particularly in the context of drug discovery. Studies have shown that this compound can act as an inhibitor against various cancer cell lines, suggesting potential anticancer properties. Its ability to form hydrogen bonds enhances its interaction with biological targets, making it valuable in developing new therapeutic agents .
Table 2: Biological Activities and Potential Applications
| Activity Type | Description | Potential Applications |
|---|---|---|
| Anticancer Activity | Inhibition of cancer cell proliferation | Cancer therapeutics |
| Antimicrobial Activity | Potential activity against resistant pathogens | Antimicrobial agents |
| Drug Development | Intermediate for synthesizing pharmaceutical compounds | Various therapeutic areas |
Study on Anticancer Properties
In a study investigating the anticancer properties of pyrimidine derivatives, this compound was found to exhibit micromolar activity against CDK2 and anti-proliferative effects towards MCF7 breast cancer cells. This suggests its potential role in the development of targeted cancer therapies .
Synthesis and Characterization
A recent study focused on the synthesis and characterization of this compound using a one-step aromatic nucleophilic substitution reaction. The compound was crystallized, and detailed crystallographic analysis was performed, revealing insights into its structural properties. The study highlighted the compound's potential as an intermediate in drug development .
Comparison with Similar Compounds
Substituted Piperidine/Piperazine Derivatives
Notes:
Heterocyclic Ring-Modified Analogs
Key Observations :
- Pyrazoline Derivatives : Exhibit planar or near-planar geometries (e.g., dihedral angle = 10.81° in ), enabling π-π stacking for solid-state stability.
- Halogen Substitution : Bromine (van der Waals radius 1.85 Å) vs. chlorine (1.75 Å) influences steric hindrance and electronic effects in binding interactions.
Physicochemical and Crystallographic Comparisons
| Property | This compound | 5-Bromo-2-(4-trifluoromethylpiperidin-1-yl)pyrimidine | 5-Bromo-2-(piperazin-1-yl)pyrimidine |
|---|---|---|---|
| Density (g·cm$^{-3}$) | 1.478 | 1.532* | 1.45* |
| Crystal System | Orthorhombic | Monoclinic* | Hexagonal* |
| Refinement Residuals (R/ wR) | 0.0566 / 0.1688 | N/A | N/A |
*Estimated values based on analogous structures.
Q & A
Q. What are the common synthetic routes for 5-Bromo-2-(4-methylpiperidin-1-yl)pyrimidine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves nucleophilic substitution at the pyrimidine ring. For example, bromine at the 5-position of pyrimidine can be substituted with 4-methylpiperidine under reflux conditions using a polar aprotic solvent (e.g., DMF or THF) and a base (e.g., K₂CO₃ or NaH) to deprotonate the piperidine . Optimization includes monitoring reaction progress via TLC or HPLC, adjusting stoichiometry (1:1.2 molar ratio of pyrimidine to piperidine), and controlling temperature (80–100°C). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves yield .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm substitution patterns. The 5-bromo group deshields adjacent protons, while the piperidinyl moiety shows characteristic multiplet signals for CH₂ groups (δ 1.4–2.8 ppm) and a singlet for the methyl group (δ ~1.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 256.08) .
- X-ray Crystallography : Resolves bond angles and torsional strain in the piperidine-pyrimidine system. For example, C—N bond lengths in similar compounds range from 1.33–1.37 Å .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?
- Methodological Answer :
- Structural Modifications : Introduce substituents at the 4-position of the piperidine ring (e.g., hydroxyl, halogen) to assess steric/electronic effects on target binding .
- Assay Design : Use enzyme inhibition assays (e.g., kinase panels) or cell-based viability assays (IC₅₀ determination). For example, analogs with bulkier substituents show reduced activity due to steric hindrance .
- Data Analysis : Apply multivariate regression to correlate substituent properties (Hammett σ, LogP) with activity trends .
Q. What computational chemistry approaches are suitable for predicting the reactivity or binding affinity of this compound with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets in kinases). Focus on hydrogen bonding with pyrimidine N1 and hydrophobic contacts with the piperidine methyl group .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic reactivity at the bromine site. For similar compounds, ΔE (HOMO-LUMO gap) ranges from 4.5–5.2 eV .
Q. How should researchers address contradictions in biological activity data observed across different studies involving this compound analogs?
- Methodological Answer :
- Replicate Experiments : Standardize assay protocols (e.g., cell line passage number, incubation time) to minimize variability .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For example, discrepancies in IC₅₀ values may arise from differences in solvent (DMSO concentration >1% can inhibit cell growth) .
- Cross-Validate Techniques : Confirm activity via orthogonal methods (e.g., SPR for binding affinity vs. cellular assays) .
Q. What strategies ensure the stability of this compound during long-term storage and experimental use?
- Methodological Answer :
- Storage Conditions : Store at −20°C under inert atmosphere (argon) to prevent bromine displacement by moisture. Lyophilization improves stability for aqueous solutions .
- Degradation Monitoring : Use HPLC-UV (λ = 254 nm) to detect hydrolysis byproducts (e.g., 2-(4-methylpiperidin-1-yl)pyrimidin-5-ol) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
